5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride
Overview
Description
5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride is a versatile chemical compound used in diverse scientific research. This compound exhibits remarkable properties that enable its application in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-formylbenzenesulfonyl chloride under controlled conditions to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process by providing better control over reaction parameters and reducing the risk of hazardous conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the formyl group
Scientific Research Applications
5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride is used in various scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, facilitating the exploration of new chemical entities.
Biological Research: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The bromine atom and cyano group also contribute to the compound’s reactivity and its ability to undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride
Uniqueness
5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 5-position, along with the cyano and formyl groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2-cyano-3-formylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-6-1-5(4-12)7(3-11)8(2-6)15(10,13)14/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYTHUWMGRWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C#N)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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